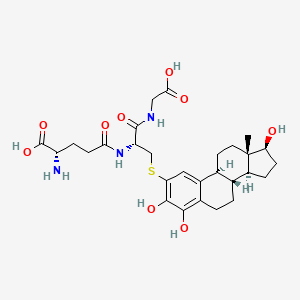

4-Hydroxyestradiol-2-glutathione

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H39N3O9S |

|---|---|

Molecular Weight |

593.7 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-[[(8R,9S,13S,14S,17S)-3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]sulfanyl]propan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C28H39N3O9S/c1-28-9-8-13-14(17(28)4-6-21(28)32)2-3-15-16(13)10-20(25(37)24(15)36)41-12-19(26(38)30-11-23(34)35)31-22(33)7-5-18(29)27(39)40/h10,13-14,17-19,21,32,36-37H,2-9,11-12,29H2,1H3,(H,30,38)(H,31,33)(H,34,35)(H,39,40)/t13-,14+,17-,18-,19-,21-,28-/m0/s1 |

InChI Key |

ARFSXJIGVSWGDY-WFPXNYOUSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O |

Origin of Product |

United States |

Formation and Enzymatic Catalysis of 4 Hydroxyestradiol 2 Glutathione

Precursors to 4-Hydroxyestradiol-2-glutathione

The generation of this compound is a multi-step process that begins with the metabolic transformation of the primary estrogen, estradiol (B170435).

Enzymatic Hydroxylation of Estradiol to 4-Hydroxyestradiol (B23129) by Cytochrome P450 Enzymes

The initial step in the pathway leading to this compound is the hydroxylation of estradiol. This reaction is catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). nih.govontosight.ai The primary product of this reaction is 4-hydroxyestradiol (4-OHE2), a catechol estrogen. rupahealth.com

Several CYP isoforms are involved in this process, with CYP1B1 being the most prominent enzyme responsible for the 4-hydroxylation of estradiol. nih.govwikipedia.org While this is a minor pathway in the liver, the significant expression of CYP1B1 in extrahepatic tissues, such as the breast, ovary, and uterus, shifts the metabolic balance towards the formation of 4-OHE2 in these areas. wikipedia.orgbslonline.org Other CYP enzymes, including CYP1A1, CYP1A2, and CYP3A4, also contribute to the hydroxylation of estradiol, although they are more involved in the formation of 2-hydroxyestradiol (B1664083). nih.govrupahealth.commdpi.com

The expression levels of these CYP isoforms can influence the metabolic profile of estrogens, potentially altering their physiological effects in various tissues. nih.gov For instance, an imbalance in estrogen-metabolizing enzymes, such as an increase in CYP1B1 activity, can lead to a greater production of 4-OHE2. bslonline.org

Table 1: Key Cytochrome P450 Isoforms in Estradiol Hydroxylation

| Enzyme | Primary Product | Tissue Expression |

| CYP1B1 | 4-hydroxyestradiol | Breast, ovary, uterus, lung, kidney nih.govwikipedia.orgbslonline.org |

| CYP1A1 | 2-hydroxyestradiol | Extrahepatic tissues nih.gov |

| CYP1A2 | 2-hydroxyestradiol | Liver nih.govaacrjournals.org |

| CYP3A4 | 2-hydroxyestradiol | Liver nih.govoup.com |

Oxidation of 4-Hydroxyestradiol to Estradiol-3,4-quinone (B1197220)

Following its formation, 4-hydroxyestradiol can undergo oxidation to form a highly reactive intermediate, estradiol-3,4-quinone (E2-3,4-Q). rupahealth.comacs.orgcapes.gov.brnih.gov This oxidation can be catalyzed by various enzymes, including microsomal cytochrome P450 enzymes and peroxidases. wikipedia.orgbslonline.org The process can also occur via redox cycling, where 4-OHE2 is first oxidized to a semiquinone intermediate, which then undergoes further oxidation to the quinone. bslonline.org

This conversion to a quinone is a critical step, as estradiol-3,4-quinone is a potent electrophile capable of reacting with cellular macromolecules. wikipedia.org The formation of E2-3,4-Q is considered a key event in the metabolic activation of estrogens. oup.comnih.gov Studies have shown that E2-3,4-Q is significantly more reactive with DNA than its counterpart, estradiol-2,3-quinone. acs.orgcapes.gov.brnih.gov

The balance between the formation of 4-OHE2 and its subsequent detoxification or oxidation is crucial. If the detoxification pathways are insufficient, the accumulation of E2-3,4-Q can occur. oup.com

Glutathione (B108866) S-transferase (GST)-Mediated Conjugation

To mitigate the potential reactivity of estradiol-3,4-quinone, the body employs detoxification pathways, a key one being conjugation with glutathione (GSH). This reaction is catalyzed by Glutathione S-transferases (GSTs).

Catalytic Role of Specific GST Isoforms in Catechol Estrogen Quinone Detoxification

Glutathione S-transferases are a family of enzymes that play a vital role in cellular detoxification by catalyzing the conjugation of glutathione to a wide array of electrophilic compounds, including catechol estrogen quinones. mdpi.comnih.govnih.gov This conjugation reaction is a critical step in the mercapturic acid pathway, which ultimately leads to the elimination of toxic substances from the body. nih.govnih.gov

Several GST isoforms are involved in the detoxification of estrogen quinones. mdpi.com The conjugation of estradiol-3,4-quinone with glutathione effectively neutralizes its reactivity, preventing it from interacting with other cellular components. wikipedia.orgoup.comnih.gov This process is considered a major detoxification pathway for catechol estrogen quinones. nih.govnih.gov The resulting glutathione conjugates are more water-soluble and can be more readily excreted from the cell. mdpi.com

The efficiency of this detoxification process can be influenced by the expression and activity of GST enzymes. nih.gov

Substrate Specificity for 4-Hydroxyestradiol Quinone Conjugation

The conjugation reaction catalyzed by GSTs exhibits substrate specificity. In the context of estrogen metabolism, GSTs preferentially catalyze the conjugation of glutathione to catechol estrogen quinones. pharmgkb.org Specifically, estradiol-3,4-quinone is a substrate for this detoxification reaction. mdpi.com

The formation of glutathione conjugates of 4-OHE2 has been observed in vitro and in vivo. nih.gov This indicates that the conjugation with glutathione is a significant metabolic fate for the reactive quinone derived from 4-hydroxyestradiol.

Mechanisms of Regioselective Glutathione Addition to Estradiol-3,4-quinone

The addition of glutathione to estradiol-3,4-quinone is a regioselective process. Chemical synthesis and structural analysis have demonstrated that the reaction of estradiol-3,4-quinone with various sulfur nucleophiles, including glutathione, results in the specific formation of this compound. nih.gov

This means that the glutathione moiety is specifically attached to the C-2 position of the estradiol molecule, yielding a single, specific conjugate. This regiospecificity is a key feature of the enzymatic detoxification process, ensuring the formation of a defined and readily excretable metabolite. nih.gov In contrast, the reaction of estradiol-2,3-quinone with glutathione yields a mixture of isomers. nih.gov

Non-Enzymatic Conjugation Processes of Catechol Estrogen Quinones with Glutathione

Catechol estrogen quinones (CE-Q), such as estradiol-3,4-quinone, are electrophilic compounds that can react non-enzymatically with cellular nucleophiles. oup.com The most abundant intracellular non-protein nucleophile is the tripeptide glutathione (GSH), which plays a crucial role in protecting cellular components from electrophilic attack. scispace.comnih.gov The chemical reaction between a catechol estrogen quinone and glutathione is a form of nucleophilic addition, specifically a Michael addition. mdpi.com In this process, the nucleophilic sulfhydryl (thiol) group of the cysteine residue within glutathione attacks the electron-deficient carbon of the quinone ring. mdpi.com

Research has demonstrated that the reaction of estradiol-3,4-quinone (E2-3,4-Q) with glutathione is highly efficient and regiospecific. It almost quantitatively yields a single major product: 4-hydroxyestradiol-2-S-glutathione (4-OHE2-2-SG). wustl.edu This conjugation is considered a critical detoxification pathway because it prevents the reactive quinone from binding to and damaging cellular macromolecules like DNA. pnas.orgnih.govnih.gov While this reaction can occur spontaneously, it can also be catalyzed by glutathione S-transferase (GST) enzymes. pnas.orgnih.gov The formation of glutathione conjugates represents a key protective mechanism against the potential genotoxicity of catechol estrogen quinones. oup.comnih.gov

| Reactant | Nucleophile | Resulting Conjugate | Reaction Type |

| Estradiol-3,4-quinone (E2-3,4-Q) | Glutathione (GSH) | 4-Hydroxyestradiol-2-S-glutathione | Michael Addition |

Other Conjugates Derived from 4-Hydroxyestradiol Metabolism

The initial formation of this compound is the first step in a metabolic cascade known as the mercapturic acid pathway. This pathway further processes the glutathione conjugate into smaller, more water-soluble molecules that can be readily excreted from the body. wustl.edunih.gov The primary derivatives formed through this pathway are cysteine and N-acetylcysteine conjugates.

Following its formation, the this compound conjugate undergoes enzymatic degradation. The process is initiated by the enzyme γ-glutamyltransferase (GGT), which cleaves the γ-glutamyl moiety from the glutathione conjugate. nih.gov The resulting cysteinylglycine (B43971) S-conjugate is then acted upon by a dipeptidase, which removes the glycine (B1666218) residue. nih.gov This two-step enzymatic process yields the cysteine conjugate, 4-hydroxyestradiol-2-S-cysteine. wustl.edu The synthesis and characterization of these cysteine conjugates are essential for understanding the complete detoxification pathway of catechol estrogen quinones. wustl.edu

The mercapturic acid pathway culminates in the formation of N-acetylcysteine (NAcCys) conjugates. The cysteine conjugate (4-hydroxyestradiol-2-S-cysteine) is further metabolized in the cell by the enzyme N-acetyltransferase, which adds an acetyl group to the amino group of the cysteine residue. nih.govnih.gov This final product, 4-hydroxyestradiol-2-N-acetylcysteine, is known as a mercapturic acid. wustl.edu These NAcCys conjugates are highly water-soluble and are efficiently eliminated from the body, primarily in the urine. nih.gov

It is also noteworthy that N-acetylcysteine itself can act as a direct scavenger of catechol estrogen quinones. nih.govmdpi.com In this alternative pathway, NAcCys can directly conjugate with estradiol-3,4-quinone to form the 4-OHE2-2-NAcCys conjugate, thereby bypassing the initial glutathione conjugation and subsequent enzymatic steps. nih.govresearchgate.net This direct reaction also serves as a protective mechanism, reducing the pool of reactive quinones available to interact with DNA. mdpi.com

The formation of conjugates involving more than one glutathione molecule, known as bis-glutathionyl conjugates, has been documented for a variety of xenobiotic compounds, including certain quinones and haloalkenes. nih.gov The mechanism for this multi-glutathione addition often involves an initial Michael addition, followed by a second nucleophilic attack by another glutathione molecule. nih.gov

In the context of estrogen metabolism, the primary and most well-characterized pathway involves the formation of mono-glutathione adducts, such as this compound. nih.govnih.gov While the electrophilic nature of estrogen quinones could theoretically allow for the addition of a second glutathione molecule, the formation of bis-glutathione conjugates of hydroxyestradiols is not as extensively documented as the mono-conjugation pathway. The potential for such reactions exists, given the reactivity of the intermediates, but the mono-conjugates and their subsequent mercapturic acid metabolites remain the most recognized products of this detoxification route. wustl.edunih.gov

Metabolic Fate and Subsequent Biotransformation of 4 Hydroxyestradiol 2 Glutathione

Role of Gamma-Glutamyl Transpeptidase (γ-GT) in Conjugate Processing and Tissue Uptake

Gamma-glutamyl transpeptidase (γ-GT), a cell-surface enzyme, plays a pivotal role in the initial processing of glutathione (B108866) (GSH) conjugates like 4-hydroxyestradiol-2-glutathione. nih.govresearchgate.net This enzyme is not involved in the uptake of the intact glutathione conjugate into tissues, but rather initiates its extracellular breakdown. researchgate.netmdpi.com The primary function of γ-GT is to catalyze the transfer of the γ-glutamyl group from the glutathione conjugate to an acceptor molecule, which can be an amino acid or a peptide. researchgate.netmdpi.com This reaction releases a cysteinyl-glycine conjugate. mdpi.com

The activity of γ-GT is crucial for the subsequent metabolism of the conjugate, as the removal of the glutamate (B1630785) residue is the first and rate-limiting step in the mercapturic acid pathway. mdpi.comnih.gov By initiating the degradation of the glutathione conjugate in the extracellular space, γ-GT facilitates the recovery of its constituent amino acids, particularly cysteine, which is a rate-limiting precursor for the intracellular de novo synthesis of glutathione. nih.govresearchgate.net

Research conducted in animal models, such as the golden Syrian hamster, has highlighted the significance of γ-GT in the metabolism of estrogen-derived glutathione conjugates. nih.govoup.com In these studies, 17β-estradiol administration led to nephrotoxicity that was dependent on γ-GT activity, suggesting that the toxic effects were mediated by metabolites processed by this enzyme. nih.gov This implicates the kidney as a significant site for the processing of catechol estrogen-glutathione conjugates.

Table 1: Key Enzymes and Their Roles in the Metabolism of this compound

| Enzyme | Location | Function in the Metabolic Pathway |

|---|---|---|

| Gamma-Glutamyl Transpeptidase (γ-GT) | Cell Surface | Initiates the extracellular breakdown of this compound by removing the γ-glutamyl moiety. |

| Dipeptidases | Cell Surface | Cleave the glycine (B1666218) residue from the resulting cysteinyl-glycine conjugate to form a cysteine conjugate. |

| N-acetyltransferase | Intracellular | Acetylates the cysteine conjugate to form the final mercapturic acid metabolite. |

| β-glucuronidase | Gut Microbiome | Deconjugates glucuronidated estrogens, allowing for their reabsorption (enterohepatic circulation). |

Deconjugation Pathways and Potential for Regeneration of Parent Catechol Estrogens

Following the initial action of γ-GT, the resulting cysteinyl-glycine conjugate of 4-hydroxyestradiol (B23129) is further processed by cell-surface dipeptidases, which cleave the glycine residue to yield the corresponding cysteine conjugate, 4-hydroxyestradiol-2-cysteine. mdpi.com This cysteine conjugate can then be taken up by cells.

The concept of deconjugation, in the context of estrogen metabolism, often refers to the removal of glucuronide or sulfate (B86663) groups, a process that can regenerate the parent estrogen. invivohealthcare.com This is particularly relevant in the gut, where bacterial enzymes like β-glucuronidase can deconjugate estrogen glucuronides that have been excreted in the bile. invivohealthcare.comnih.govresearchgate.net This deconjugation allows the free estrogens to be reabsorbed into the circulation, a process known as enterohepatic circulation. invivohealthcare.comnih.gov

However, the deconjugation of a glutathione-derived conjugate back to the original catechol estrogen, 4-hydroxyestradiol, is not a direct or common pathway. The metabolic cascade initiated by γ-GT is primarily geared towards the formation of mercapturic acid for excretion. nih.govresearchgate.net While some L-cysteine S-conjugates can undergo bioactivation by enzymes such as cysteine S-conjugate β-lyase, this typically leads to the formation of reactive thiols rather than the regeneration of the parent compound. nih.govresearchgate.net Therefore, the significant regeneration of 4-hydroxyestradiol from its glutathione conjugate is not a prominent feature of its metabolism.

Excretion Pathways of Glutathione Conjugates and Downstream Mercapturic Acid Metabolites

The ultimate fate of this compound and its subsequent metabolites is excretion from the body. The primary pathway for the elimination of glutathione conjugates is the mercapturic acid pathway. nih.govresearchgate.net This pathway involves a series of enzymatic steps that convert the initial glutathione conjugate into a more water-soluble and excretable form.

After the formation of the cysteine conjugate as described above, it is transported into cells where it undergoes N-acetylation by N-acetyltransferase to form N-acetyl-L-cysteine S-conjugate, also known as mercapturic acid. nih.govresearchgate.netnih.gov These mercapturic acids are the final products of this detoxification pathway and are readily eliminated from the body, primarily through the urine. nih.govresearchgate.net Renal transport systems play a crucial role in facilitating the urinary excretion of these metabolites. nih.govresearchgate.net

In addition to renal excretion, biliary excretion is another important route for the elimination of estrogen metabolites, including catechol estrogen-glutathione conjugates. nih.govresearchgate.net Studies have shown that following the administration of 17β-estradiol, a notable amount of the dose is recovered in the bile in the form of aqueous metabolites, which include various catechol estrogen-glutathione conjugates. nih.govresearchgate.net These conjugates are then transported to the intestine. While some intestinal metabolism can occur, the majority of the glutathione-derived metabolites are ultimately destined for excretion in the feces or reabsorption and subsequent urinary excretion.

Table 2: Research Findings on the Excretion of Estrogen-Glutathione Conjugates

| Study Focus | Key Finding | Implication for this compound |

|---|---|---|

| Biliary Excretion in Hamsters nih.govresearchgate.net | Following administration of 17β-estradiol, 7.9% of the dose was recovered in the bile as water-soluble metabolites, including seven identified catechol estrogen-GSH conjugates. | Demonstrates that biliary excretion is a significant pathway for the elimination of catechol estrogen-glutathione conjugates. |

| Mercapturic Acid Pathway nih.govresearchgate.net | This pathway is a major route for the biotransformation of electrophilic compounds, leading to the formation and urinary excretion of mercapturic acids. | Indicates that this compound is metabolized to a mercapturic acid derivative before being excreted in the urine. |

| Role of Renal Transporters nih.govresearchgate.net | Specific transport systems in the kidneys facilitate the elimination of mercapturic acids into the urine. | Highlights the importance of the kidneys in the final step of clearing these metabolites from the body. |

Biological and Molecular Implications of 4 Hydroxyestradiol 2 Glutathione Formation

Modulation of Cellular Redox Homeostasis

The generation of 4-Hydroxyestradiol-2-glutathione is intrinsically linked to the maintenance of cellular redox balance. This process directly impacts the levels of reactive oxygen species (ROS) and the activity of the cell's antioxidant defense systems.

The precursor to the glutathione (B108866) conjugate, 4-hydroxyestradiol (B23129) (4-OHE2), is known to undergo metabolic redox cycling, a process that can generate free radicals such as superoxide (B77818) and reactive semiquinone/quinone intermediates. mdpi.com This redox cycling is a key mechanism behind the DNA damage that can initiate carcinogenesis. mdpi.com The formation of this compound is a critical detoxification pathway that mitigates this threat. By conjugating with glutathione, the catechol estrogen quinone is stabilized, which is thought to reduce its capacity for redox cycling and subsequent ROS generation.

The metabolic activation of 4-OHE2 involves a two-electron oxidation to its quinone form via a semiquinone intermediate, a process during which ROS can be produced, leading to cellular damage and death. nih.gov Studies have shown that 4-OHE2 is effective at generating intracellular ROS. nih.gov The conjugation with glutathione effectively removes the reactive quinone from this cycle.

The metabolic pathway leading to and involving this compound can influence the activity of key endogenous antioxidant enzymes. Research in ovariectomized rats has shown that administration of 4-hydroxyestradiol can restore the activities of catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx). researchgate.net This suggests that the catecholestrogen itself, a precursor to the glutathione conjugate, can have a positive impact on the cellular antioxidant defense system. researchgate.net

The formation of this compound is part of the broader glutathione-dependent detoxification system. Glutathione peroxidases, for instance, utilize glutathione to reduce hydrogen peroxide and lipid hydroperoxides, thus protecting the cell from oxidative damage. koreamed.org The consumption of glutathione in the conjugation of estrogen quinones could potentially impact the availability of glutathione for these enzymes. However, the detoxification of the highly reactive quinones is a priority to prevent more severe cellular damage.

Cells possess a variety of antioxidant enzymes to control the balance between the production and removal of oxygen radicals, including glutathione peroxidase (GPX), superoxide dismutase, and catalase. koreamed.org The formation of glutathione conjugates is a crucial part of this defense network.

Interactions with Cellular Macromolecules

The formation of this compound plays a pivotal role in preventing the damaging interactions of estrogen metabolites with essential cellular macromolecules like DNA and proteins.

The primary mechanism by which estrogen metabolites are thought to initiate cancer is through the formation of DNA adducts. nih.gov The precursor of this compound, estradiol-3,4-quinone (B1197220) (E2-3,4-Q), is a highly reactive molecule that can bind covalently to DNA, leading to the formation of depurinating adducts. nih.govnih.gov These adducts, such as 4-OHE2-1-N3Ade and 4-OHE2-1-N7Gua, are created through a 1,4-Michael addition reaction and result in the loss of the DNA base, creating an apurinic site that can lead to mutations during DNA replication. nih.govresearchgate.net

The conjugation of E2-3,4-Q with glutathione to form this compound is a critical detoxification pathway that directly competes with the DNA adduction pathway. nih.govacs.org By reacting with the quinone, glutathione effectively neutralizes its reactivity, thereby preventing it from damaging DNA. acs.org Therefore, the role of this compound in the context of DNA adducts is protective; its formation signifies the successful detoxification of a potent carcinogen. Studies have demonstrated that enhancing the pathways leading to glutathione conjugation, for instance through the use of N-acetylcysteine, can significantly inhibit the formation of these depurinating DNA adducts. researchgate.net

The table below summarizes the key molecules involved in the formation of estrogen-DNA adducts and the protective role of glutathione conjugation.

| Molecule | Role | Outcome |

| 4-Hydroxyestradiol (4-OHE2) | Precursor to the reactive quinone | Can undergo oxidation to form E2-3,4-Q. |

| Estradiol-3,4-quinone (E2-3,4-Q) | Reactive electrophile | Reacts with DNA to form depurinating adducts. nih.gov |

| Glutathione (GSH) | Nucleophilic scavenger | Reacts with E2-3,4-Q to form a stable conjugate. acs.org |

| This compound | Detoxification product | Prevents the formation of DNA adducts by E2-3,4-Q. |

| Depurinating DNA Adducts | Genotoxic lesions | Can lead to mutations and cancer initiation. nih.gov |

Similar to their reactivity towards DNA, quinones derived from catechol estrogens have the potential to react with cellular proteins, forming protein adducts. This can lead to alterations in protein structure and function, contributing to cellular dysfunction. The formation of this compound is also a protective mechanism against this type of damage.

While specific studies on protein adducts formed directly by this compound are limited, the principle of detoxification by glutathione conjugation applies. The reaction of the estradiol-3,4-quinone with glutathione prevents its covalent binding to nucleophilic amino acid residues in proteins. This detoxification is crucial as protein modification by reactive electrophiles can disrupt cellular signaling pathways and enzymatic functions. nih.gov

Role in Oxidative Stress-Induced Cellular Responses

The formation of this compound is a key component of the cellular response to oxidative stress induced by estrogen metabolism. The generation of its precursor, 4-hydroxyestradiol, can lead to an increase in intracellular ROS, triggering a cascade of cellular events, including apoptosis. nih.gov

The conjugation with glutathione is a direct mechanism to alleviate this oxidative stress. By scavenging the reactive estrogen quinone, the formation of this compound helps to maintain cellular redox homeostasis and prevents the activation of cell death pathways. nih.gov Exogenous administration of glutathione has been shown to protect cells from oxidative stress-induced apoptosis by activating antioxidant signaling pathways. nih.gov

The balance between the generation of reactive estrogen metabolites and their detoxification via pathways such as glutathione conjugation is therefore critical in determining the cell's fate under conditions of estrogen-induced oxidative stress.

Activation of Cellular Stress Response Pathways (e.g., Nrf2-HO-1 Signaling)

The formation of this compound is intrinsically linked to cellular mechanisms designed to counteract oxidative stress. The process is initiated by the metabolic oxidation of 4-hydroxyestradiol (4-OHE2), a catechol estrogen metabolite of 17β-estradiol. This oxidation generates highly reactive electrophilic ortho-quinones, such as estradiol-3,4-quinones (E2-3,4-Q). nih.govrupahealth.com These quinones are potent cellular stressors that can damage macromolecules like DNA. rupahealth.comnih.gov

In response to this electrophilic challenge, cells activate protective signaling pathways, most notably the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) pathway. nih.govnih.gov Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm through its association with the inhibitor protein Keap1 (Kelch-like ECH-associated protein 1). nih.govnih.gov The electrophilic quinone derived from 4-OHE2 can directly interact with Keap1. nih.gov Research has shown that this quinone can bind to specific cysteine residues on Keap1 (specifically Cys288), causing a conformational change that disrupts the Nrf2-Keap1 complex. nih.gov

This disruption liberates Nrf2, allowing it to translocate to the nucleus. nih.govnih.gov Inside the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of various target genes. nih.gov This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes, with Heme Oxygenase-1 (HO-1) being one of the most prominent. nih.govnih.gov HO-1 is a critical enzyme that catabolizes heme into biliverdin (B22007) (an antioxidant), free iron, and carbon monoxide, playing a crucial role in protecting cells from oxidative damage. nih.gov

The upregulation of HO-1 via the Nrf2 pathway is a direct cellular defense against the oxidative stress induced by 4-OHE2 metabolism. nih.govnih.gov This activation of stress response pathways occurs in parallel with the detoxification reaction where the same reactive quinone is conjugated with glutathione (GSH), catalyzed by Glutathione S-transferases (GSTs), to form the more stable and excretable this compound conjugate. oup.comdrdanielmetzger.com Therefore, the activation of Nrf2-HO-1 signaling is a clear indicator of the presence of the reactive precursors to the glutathione conjugate and the cell's attempt to mitigate potential damage. nih.gov Studies have demonstrated that 4-OHE2, but not its parent compound 17β-estradiol, increases the expression of HO-1 in human breast epithelial cells, and this process is mediated by Nrf2 activation. nih.gov

| Finding | Cell/System Studied | Mechanism | Outcome | Citation |

|---|---|---|---|---|

| 4-OHE2 induces HO-1 expression. | Human breast epithelial cells (MCF-10A), multiple breast cancer cells. | Activation of Nrf2 signaling. The parent compound E2 does not induce HO-1. | Upregulation of a key cytoprotective enzyme in response to the metabolite. | nih.gov |

| Electrophilic quinone from 4-OHE2 modifies Keap1. | MCF-10A cells. | Direct binding of the ortho-quinone to Cys288 of Keap1. | Disruption of the Nrf2-Keap1 complex, leading to Nrf2 activation. | nih.gov |

| 4-OHE2 enhances nuclear translocation of Nrf2. | MCF-10A cells. | Release of Nrf2 from Keap1 sequestration in the cytoplasm. | Increased binding of Nrf2 to Antioxidant Response Elements (AREs) in the nucleus. | nih.gov |

| 4-OHE2 generates reactive oxygen species (ROS). | Human mammary epithelial (MCF-10A) cells. | Redox cycling of the catechol estrogen to semiquinone and quinone forms. | Induction of oxidative stress and potential DNA damage. | nih.gov |

Tissue-Specific Accumulation and Metabolic Predisposition

The formation and accumulation of this compound are not uniform throughout the body but are instead highly dependent on the metabolic machinery present in specific tissues. This tissue-specificity is governed by the expression and activity of enzymes involved in both the formation of the 4-hydroxyestradiol (4-OHE2) precursor and its subsequent conjugation with glutathione. oup.comoup.com

Phase I Metabolism: The initial and rate-limiting step is the 4-hydroxylation of estradiol (B170435), which is primarily catalyzed by the cytochrome P450 enzyme CYP1B1. rupahealth.commdpi.com The expression of CYP1B1 varies significantly among different tissues, with notable expression in estrogen-target tissues such as the breast, uterus, and prostate, as well as the liver. rupahealth.com Crucially, studies have shown that breast tissue from women with carcinoma exhibits significantly higher levels of 4-OHE1(E2) compared to controls, suggesting an increased local activity of CYP1B1. oup.com This localized over-expression creates a metabolic predisposition for the increased production of 4-OHE2 in the breast, thereby increasing the substrate available for the formation of reactive quinones and subsequent glutathione conjugates. oup.com

Phase II Metabolism: Once the reactive estradiol-3,4-quinone is formed, its detoxification via conjugation with glutathione is catalyzed by Glutathione S-transferases (GSTs). oup.commdpi.com GSTs are a superfamily of enzymes with various isoforms that also show tissue-specific expression patterns. oup.comnih.gov The efficiency of this conjugation reaction can vary between individuals and tissues, partly due to genetic polymorphisms in GST genes (e.g., GSTM1 null polymorphism), which can lead to reduced or absent enzyme activity. mdpi.com An imbalance where the generation of quinones by CYP1B1 outpaces their detoxification by GSTs and other enzymes can lead to an accumulation of these reactive intermediates. oup.commdpi.com

Transport and Further Metabolism: The accumulation of estrogen-glutathione conjugates can also be influenced by tissue-specific transporters. For instance, in the kidney, which is rich in the enzyme γ-glutamyl transpeptidase (γ-GT), glutathione conjugates can be selectively taken up and further metabolized. nih.govscispace.com This process can lead to a localized concentration of these metabolites. Studies in animal models have shown that catechol estrogen-glutathione conjugates can be nephrotoxic, causing oxidative stress and renal damage, which points to their selective accumulation and biological activity in the kidney. nih.govscispace.com This suggests a pathway where estrogens are metabolized in the liver, conjugated with glutathione, and then transported to and accumulated in tissues with high γ-GT activity. nih.govscispace.com

Therefore, a metabolic predisposition for the accumulation of this compound exists in tissues that simultaneously exhibit high CYP1B1 activity (leading to 4-OHE2 formation) and possess the enzymatic machinery for glutathione conjugation and subsequent transport or processing of the conjugate. oup.comnih.gov

| Factor | Enzyme/Process | Tissue-Specific Aspect | Consequence for Accumulation | Citation |

|---|---|---|---|---|

| Phase I Activation | Cytochrome P450 1B1 (CYP1B1) | Expressed in breast, prostate, liver. Higher activity observed in breast carcinoma tissue. | Increased local production of 4-hydroxyestradiol, the precursor to the glutathione conjugate. | rupahealth.comoup.commdpi.com |

| Phase II Conjugation | Glutathione S-Transferases (GSTs) | Wide but variable tissue distribution. Genetic polymorphisms (e.g., GSTM1-null) can impair function. | Determines the rate of formation of the this compound conjugate from its reactive quinone precursor. | oup.commdpi.com |

| Conjugate Transport & Metabolism | γ-glutamyl transpeptidase (γ-GT) | Particularly rich in tissues like the kidney. | Facilitates the selective uptake and metabolism of glutathione conjugates, potentially leading to high local concentrations. | nih.govscispace.com |

| Other Conjugation Pathways | Catechol-O-methyltransferase (COMT) | Competes with the quinone formation pathway by methylating 4-OHE2. Its activity varies among individuals and tissues. | Low COMT activity can shunt more 4-OHE2 towards oxidation and subsequent glutathione conjugation. | rupahealth.comoup.com |

Comparative Analysis with Other Estrogen Metabolites and Conjugates

Distinctions from 2-Hydroxyestradiol-Glutathione Conjugates

The primary distinction between the glutathione (B108866) conjugates of 4-hydroxyestradiol (B23129) (4-OHE2) and 2-hydroxyestradiol (B1664083) (2-OHE2) lies in their point of origin on the estrogen molecule. This seemingly small difference in the position of a hydroxyl group leads to significant variations in their chemical reactivity and subsequent metabolic pathways.

4-Hydroxyestradiol and 2-hydroxyestradiol are positional isomers, differing in the location of a hydroxyl group on the aromatic A-ring of the estradiol (B170435) molecule. In 4-OHE2, the additional hydroxyl group is at the C-4 position, while in 2-OHE2, it is at the C-2 position. This structural variance influences their oxidation to highly reactive estrogen-3,4-quinones and estrogen-2,3-quinones, respectively. nih.gov

These quinones are electrophilic and readily react with nucleophiles like glutathione (GSH). The conjugation of glutathione to the estrogen quinone is a critical detoxification step. nih.govmdpi.com In the case of 4-OHE2, the estradiol-3,4-quinone (B1197220) reacts with glutathione, leading to the formation of multiple isomeric glutathione conjugates, including 4-Hydroxyestradiol-2-glutathione. nih.gov The reactivity of the quinones derived from 2-hydroxyestrogens is reportedly higher than those from 4-hydroxyestrogens. oup.com

The formation of these glutathione conjugates is a defensive mechanism to neutralize the reactive quinones that can otherwise cause DNA damage. nih.govdrdanielmetzger.com Tandem mass spectrometry has been instrumental in distinguishing between the various structural isomers of these glutathione conjugates, confirming that the attachment of glutathione occurs at the cysteine moiety. nih.govacs.org

The metabolic pathways of 2-hydroxylated and 4-hydroxylated estrogens diverge significantly, impacting the relative abundance of their respective glutathione conjugates. Generally, the 2-hydroxylation pathway is the major route of estrogen metabolism, making 2-hydroxyestrogens the most abundant catechol estrogens found in the body. wikipedia.org Consequently, their downstream metabolites, including glutathione conjugates, are also more prevalent. In contrast, 4-hydroxylation is a less active pathway, resulting in lower concentrations of 4-hydroxyestrogens and their conjugates. oup.comwikipedia.org

However, the metabolic fate of these conjugates can differ. Glutathione conjugates are typically processed further down the mercapturic acid pathway for excretion. nih.gov Studies in hamsters have identified several catechol estrogen GSH conjugates in bile, including those of both 2- and 4-hydroxyestradiol, indicating their excretion route. nih.gov The relative rates of formation and excretion of these isomeric conjugates can be influenced by the activity of various enzymes involved in estrogen metabolism and detoxification. nih.gov

Comparison with Methylated Catechol Estrogens (e.g., 4-Methoxyestradiol) as Detoxification Products

Another crucial pathway for detoxifying catechol estrogens is methylation, catalyzed by the enzyme Catechol-O-methyltransferase (COMT). wikipedia.orgrupahealth.cominvivohealthcare.com This process converts 2- and 4-hydroxyestrogens into their corresponding methoxyestrogens, such as 2-methoxyestradiol (B1684026) and 4-methoxyestradiol (B23171) (4-MeOE2). wikipedia.orginvivohealthcare.com

Both glutathione conjugation and methylation are considered vital detoxification pathways that protect the body from the potentially harmful effects of catechol estrogens. nih.govrupahealth.combslonline.org Methylation of catechol estrogens prevents their oxidation to reactive quinones, thus averting the formation of DNA adducts and the generation of reactive oxygen species (ROS). invivohealthcare.com The resulting methoxyestrogens, like 4-MeOE2, are considered safer and less reactive than their catechol precursors. invivohealthcare.com In fact, 4-MeOE2 is often described as a relatively inert metabolite. taylorandfrancis.com

The balance between the glutathione conjugation and methylation pathways is critical. Even under optimal conditions for methylation, a significant portion of catechol estrogens can still be oxidized and conjugated with glutathione. oup.com In tissues with lower COMT activity, the role of glutathione conjugation in detoxification becomes even more prominent. oup.com For instance, in certain prostate regions less susceptible to cancer, higher levels of both 4-methoxyCE and GSH conjugates have been observed, suggesting that both pathways are crucial for protection. nih.gov

| Metabolite | Detoxification Pathway | Key Enzyme | Reactivity of Product | Primary Function |

|---|---|---|---|---|

| This compound | Glutathione Conjugation | Glutathione S-transferases (GSTs) | Low | Neutralizes reactive estrogen quinones |

| 4-Methoxyestradiol | Methylation | Catechol-O-methyltransferase (COMT) | Very Low / Inert | Prevents formation of reactive quinones |

Differential Biological Activities of Catechol Estrogen Conjugates and Parent Catechol Estrogens

The conjugation of catechol estrogens with glutathione significantly alters their biological activity compared to the parent compounds. While parent catechol estrogens like 4-OHE2 can exhibit hormonal activity and contribute to carcinogenesis through redox cycling and DNA damage, their glutathione conjugates are generally considered detoxification products with reduced biological activity. nih.govnih.gov

Parent catechol estrogens, particularly 4-OHE2, are known to possess estrogenic activity and can stimulate cell proliferation. wikipedia.orgnih.govnih.gov They can also undergo redox cycling, leading to the production of reactive oxygen species (ROS) that contribute to oxidative stress. nih.gov In contrast, the formation of glutathione conjugates is a mechanism to terminate these potentially harmful activities. nih.gov

However, the story is not entirely straightforward. While glutathione conjugation is a detoxification process, there is some evidence to suggest that the process might be reversible under certain conditions, potentially regenerating the parent catechol estrogen. nih.gov Furthermore, some studies indicate that catechol estrogen thioethers themselves might contribute to nephrotoxicity in a manner dependent on further metabolism. oup.comscispace.com

| Compound | Estrogenic Activity | Potential for DNA Damage | Primary Role |

|---|---|---|---|

| 4-Hydroxyestradiol (Parent) | Yes (Moderate) | High (via quinone formation) | Active estrogen metabolite |

| This compound (Conjugate) | Significantly Reduced/None | Low | Detoxification product |

Methodological Approaches for the Study of 4 Hydroxyestradiol 2 Glutathione

Advanced Analytical Techniques for Identification and Quantification

The detection and accurate measurement of 4-OHE2-2-SG in biological matrices are challenging due to its low endogenous concentrations, inherent instability, and the presence of numerous isomeric and related compounds. Researchers have developed and optimized several advanced analytical techniques to overcome these challenges.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of 4-OHE2-2-SG and other estrogen metabolites. dutchtest.comnih.gov This platform offers superior sensitivity, specificity, and the ability to perform multi-analyte quantification. nih.govunito.it

Different ionization techniques are employed, each with specific advantages. Electrospray ionization (ESI) is particularly well-suited for analyzing polar, thermally labile molecules like glutathione (B108866) conjugates and is commonly used in their study. nih.govnih.govacs.org ESI-MS/MS methods allow for the structural characterization of conjugates through collisionally activated decomposition (CAD). nih.govacs.org The fragmentation patterns observed can distinguish between different isomeric forms of estradiol-glutathione conjugates. For instance, specific fragment ions can confirm that the glutathione moiety is attached to the estrogen A-ring via the cysteine residue. nih.govacs.org

Atmospheric pressure chemical ionization (APCI) can also be used and has shown high sensitivity for certain steroid analyses. researchgate.net Nano-LC-ESI-MS/MS enhances sensitivity even further, making it possible to detect picogram levels of metabolites in complex biological samples.

Stable isotope dilution LC-MS/MS methods, where a heavy-isotope labeled version of the analyte is used as an internal standard, provide the highest accuracy and precision for quantification. nih.gov This approach corrects for variations in sample preparation and matrix effects. nih.gov Derivatization techniques, such as dansylation, can be employed prior to LC-MS/MS analysis to improve ionization efficiency and chromatographic separation, thereby enhancing detection sensitivity for estrogen metabolites. nih.govresearchgate.net

Table 1: Key Features of LC-MS/MS Methods for Estrogen Conjugate Analysis

| Feature | Description | Relevance to 4-OHE2-2-SG Analysis | Sources |

|---|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | The most accurate and sensitive method for quantifying estrogen metabolites. | dutchtest.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | Ideal for polar and thermally unstable molecules like glutathione conjugates. | nih.govnih.govacs.org |

| Fragmentation | Collisionally Activated Decomposition (CAD) | Used to distinguish between structural isomers of GSH conjugates. | nih.govacs.org |

| Quantification | Stable Isotope Dilution | Provides high accuracy and precision by correcting for analytical variability. | nih.gov |

| Sensitivity Enhancement | Nano-LC and Derivatization (e.g., Dansylation) | Increases detection sensitivity, allowing for quantification of low-abundance metabolites. | nih.govresearchgate.net |

Before the widespread adoption of LC-MS/MS, High-Performance Liquid Chromatography with electrochemical detection (HPLC-EC) was a key method for studying catechol estrogens. nih.gov This technique is highly sensitive for electrochemically active compounds, such as the catechol estrogens (2-OHE2 and 4-OHE2), which can be readily oxidized at an electrode surface. nih.govnih.gov

The method allows for the simultaneous measurement of estradiol (B170435) and its hydroxylated metabolites. nih.gov In studies of catfish ovaries, HPLC-EC was used to characterize and quantify seasonal and periovulatory changes in estradiol-17β, 2-hydroxyestradiol (B1664083), and 4-hydroxyestradiol (B23129). nih.gov While highly sensitive for the parent catechols, its direct application to the glutathione conjugate is less common. The retention times of different estrogen metabolites can be very close, sometimes requiring co-elution analysis for compounds like 2-OHE2 and 4-OHE2. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has been a traditional cornerstone of steroid analysis. unito.itnih.gov However, its application is generally limited to the analysis of the precursor, 4-OHE2, and other related estrogen metabolites, rather than the direct measurement of the large, non-volatile 4-OHE2-2-SG conjugate.

For GC-MS analysis, estrogens and their metabolites must undergo derivatization to increase their volatility and thermal stability. unito.itnih.gov This adds complexity and time to sample preparation. nih.gov Despite these limitations, GC-MS and especially GC-MS/MS provide high specificity and have been used extensively to develop profiles of urinary estrogen metabolites, including 4-OHE2, to investigate their association with disease risk. unito.itnih.gov Comparisons between LC-MS and GC-MS have shown that while both are powerful, LC-MS is often preferred for its simpler sample preparation and higher throughput for catechol estrogens and their conjugates. nih.gov

Immunoanalytical techniques, such as the enzyme-linked immunosorbent assay (ELISA), rely on the specific recognition of an analyte by an antibody. nih.gov While widely used for parent hormones like estradiol, developing highly specific antibodies for metabolites and conjugates is challenging due to the potential for cross-reactivity with structurally similar compounds. nih.gov

However, research has demonstrated the feasibility of developing polyclonal antibodies that can recognize glutathione conjugates. For example, specific antibodies have been successfully raised against 2-S-glutathionyl acetate, a metabolite derived from the industrial chemical 1,1-dichloroethylene. nih.gov This work provides a proof-of-concept for the development of immunoassays targeting the 4-OHE2-2-SG conjugate. Such an assay, if developed with a highly specific monoclonal antibody, could offer a high-throughput method for screening large numbers of biological samples, although it would likely require confirmation by a more specific method like LC-MS/MS.

In Vitro Experimental Models for Mechanistic Studies

To understand the biochemical pathways leading to the formation of 4-OHE2-2-SG, researchers utilize in vitro experimental systems. These models allow for the detailed characterization of enzyme kinetics and the identification of factors that influence the metabolism of 4-OHE2.

Hepatic (liver) microsomes are vesicles formed from the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) oxidases. nih.govmdpi.com These subcellular fractions are a fundamental tool for studying the formation of reactive metabolites and their subsequent detoxification. nih.gov

The formation of 4-OHE2 from its parent estradiol is catalyzed by CYP enzymes, primarily CYP1B1, which is often found in high concentrations in hormone-sensitive tissues. mdpi.com The subsequent oxidation of 4-OHE2 can form a reactive quinone intermediate, which is then detoxified by conjugation with glutathione (GSH). This conjugation reaction is catalyzed by Glutathione S-transferases (GSTs).

In vitro assays using hepatic microsomes from rats or humans are employed to study this process. nih.gov A common experimental approach involves incubating the parent estrogen with microsomes in the presence of an NADPH-generating system (to support CYP activity) and glutathione. The depletion of glutathione over time serves as an indicator of reactive metabolite formation and conjugation. nih.govnih.gov The products of the reaction, including the 4-OHE2-2-SG conjugate, can then be identified and quantified using methods like LC-MS/MS. These systems allow researchers to determine which GST isozymes are most active in conjugating the 4-OHE2-quinone and to screen for potential inhibitors or inducers of this critical detoxification pathway. researchgate.net

Cell Culture Models (e.g., Hepatocytes, Mammary Epithelial Cells, Estrogen-Responsive Cell Lines)

The study of 4-Hydroxyestradiol-2-glutathione and its precursor, 4-hydroxyestradiol (4-OHE₂), is greatly facilitated by the use of various in vitro cell culture models. These systems, which include primary cells and established cell lines, allow for controlled investigations into the metabolic pathways, cellular effects, and mechanisms of action of these compounds. Hepatocytes, mammary epithelial cells, and specific estrogen-responsive cell lines are among the most utilized models in this area of research.

Hepatocytes , as the primary site of drug and xenobiotic metabolism, are crucial for studying the formation of glutathione conjugates of estrogen metabolites. Studies using isolated rat hepatocytes have demonstrated that estradiol can lead to a dose-dependent depletion of cellular reduced glutathione (GSH), indicating its consumption in conjugation reactions. nih.gov These models are instrumental in elucidating the enzymatic processes involved in the detoxification of catechol estrogens, a pathway that is critical in mitigating their potential genotoxicity.

Mammary epithelial cells are a key model system due to the breast being a primary target tissue for estrogen action and carcinogenesis. The immortalized, non-tumorigenic human mammary epithelial cell line, MCF-10A, has been extensively used to study the effects of 4-OHE₂. Research has shown that 4-OHE₂ can induce neoplastic transformation in these cells. nih.gov Furthermore, studies with MCF-10A cells have highlighted the role of oxidative stress in these transformations and have demonstrated that antioxidants can offer protection. The formation of 4-OHE₂-derived quinones and their subsequent detoxification by glutathione are key areas of investigation in these models.

Estrogen-responsive cell lines , such as the human breast adenocarcinoma cell lines MCF-7, T47D, and MDA-MB-231, are invaluable for understanding the interplay between estrogen receptor signaling and the metabolic activation of estrogens.

MCF-7 cells , which are estrogen receptor-positive (ER+), are a classic model for studying hormone-dependent breast cancer. In these cells, 4-OHE₂ has been shown to possess estrogenic activity, inducing estrogen-sensitive genes and promoting cell proliferation. nih.gov The metabolism of 4-OHE₂ and the formation of its glutathione conjugate can be studied in the context of a functional ER signaling pathway. These cells have also been used to investigate the role of glutathione in conferring resistance to anticancer agents. nih.gov

T47D cells , another ER+ breast cancer cell line, are also used to study the effects of estrogens and their metabolites. researchgate.netnih.govnih.gov While both MCF-7 and T47D cells are ER+, they exhibit differences in their bioenergetic profiles and their responses to estrogen and antiestrogens, making comparative studies between them insightful. researchgate.netnih.govnih.gov

MDA-MB-231 cells , which are typically estrogen receptor-negative (ER-), are used to investigate the hormone-independent effects of estrogen metabolites. In these cells, 4-OHE₂ has been shown to enhance the growth of tumor xenografts, suggesting mechanisms of action that are not mediated by the classical estrogen receptor. nih.gov Studies with MDA-MB-231 cells have also explored the role of glutathione and related enzymes in the cellular response to oxidative stress induced by estrogen metabolites. wisconsin.edu

The table below summarizes the key applications and findings from these cell culture models in the context of 4-hydroxyestradiol and its glutathione conjugate.

| Cell Model | Cell Type | Key Applications & Research Findings |

| Primary Hepatocytes | Rat liver cells | Investigating the metabolism of estradiol and the depletion of cellular glutathione. nih.gov |

| MCF-10A | Immortalized human mammary epithelial cells | Studying 4-OHE₂-induced neoplastic transformation and the protective role of antioxidants. nih.gov |

| MCF-7 | ER+ human breast cancer cells | Examining the estrogenic activity of 4-OHE₂ and the role of glutathione in drug resistance. nih.govnih.gov |

| T47D | ER+ human breast cancer cells | Comparative studies on the bioenergetic and proliferative responses to estrogen metabolites. researchgate.netnih.govnih.gov |

| MDA-MB-231 | ER- human breast cancer cells | Investigating hormone-independent effects and the role of glutathione in oxidative stress responses. nih.govwisconsin.edu |

These cell culture models provide a foundational understanding of the cellular and molecular processes involving this compound, offering insights that can be further explored in more complex in vivo systems.

In Vivo Animal Models for Physiological and Pathological Investigations

In vivo animal models are indispensable for understanding the complex physiological and pathological roles of this compound and its parent compound, 4-hydroxyestradiol (4-OHE₂). These models allow for the investigation of the compound's metabolism, disposition, and biological effects in a whole-organism context, providing insights that are not attainable from in vitro studies alone. Rodent models, in particular, have been instrumental in this research.

Rodent Models for Estrogen Metabolism and Conjugate Disposition (e.g., Syrian Golden Hamster, ACI Rat, CD-1 Mouse)

Several rodent species have been established as valuable models for studying the in vivo fate of estrogen metabolites, including the formation and distribution of glutathione conjugates.

The Syrian Golden Hamster is a well-established model for estrogen-induced carcinogenesis, particularly renal carcinoma. This model has been used to demonstrate that 17β-estradiol is metabolized to catechol estrogens, which can then form glutathione conjugates. pjoes.com The formation of these conjugates is considered a key event in the nephrotoxicity and potential carcinogenicity of estrogens in this species.

The ACI (August Copenhagen Irish) rat is another important model, particularly for studying estrogen-induced mammary cancer. Research in ACI rats has shown that when 4-OHE₂ is administered to the mammary gland, conjugates formed by the reaction of its quinone metabolite with glutathione are detected. nih.govnih.gov This finding directly implicates the formation of this compound in a target tissue for estrogen-induced cancer.

The CD-1 Mouse has been used in studies of catechol estrogen-induced uterine adenocarcinoma. While these studies may not have focused specifically on the glutathione conjugate, they establish the CD-1 mouse as a relevant model for investigating the pathological consequences of catechol estrogen metabolism. Further research in this model could provide more specific details on the role of this compound in uterine tissue.

The table below provides a summary of these rodent models and their primary applications in the study of 4-hydroxyestradiol metabolism.

| Rodent Model | Primary Application in 4-OHE₂ Research | Key Findings |

| Syrian Golden Hamster | Study of estrogen-induced nephrocarcinogenesis | Demonstrates the formation of catechol estrogen-glutathione conjugates and their role in renal toxicity. pjoes.com |

| ACI Rat | Investigation of estrogen-induced mammary carcinogenesis | Detection of 4-OHE₂-glutathione conjugates in mammary tissue following 4-OHE₂ administration. nih.govnih.gov |

| CD-1 Mouse | Model for catechol estrogen-induced uterine tumors | Establishes the susceptibility of the uterus to catechol estrogen-induced pathology. |

Investigation of Tissue-Specific Metabolism and Conjugate Distribution in Animal Tissues

A critical aspect of in vivo research is understanding how the metabolism and distribution of this compound vary between different tissues. This tissue-specificity can help to explain why certain organs are more susceptible to the effects of estrogen metabolites.

Studies in rats have shown that the liver and kidneys have the highest activity of enzymes responsible for the 2- and 4-hydroxylation of estradiol, the initial step in the formation of 4-OHE₂. The liver is a major site for the formation of glutathione conjugates, which are then transported to other tissues.

In the Syrian Golden Hamster , the liver is a primary site of catechol estrogen-glutathione conjugate formation. These conjugates can then be selectively taken up by the kidney, where they may contribute to renal toxicity. pjoes.com This highlights a dynamic interplay between the liver and kidney in the processing and disposition of these metabolites.

In the ACI rat , the detection of 4-OHE₂-glutathione conjugates directly within the mammary gland demonstrates that this tissue has the capacity to both form and be exposed to this specific metabolite. nih.govnih.gov

The following table summarizes the observed tissue-specific metabolism and distribution of 4-hydroxyestradiol and its glutathione conjugates in these rodent models.

| Rodent Model | Tissue(s) of Interest | Findings on Metabolism and Conjugate Distribution |

| Rat | Liver, Kidney | High activity of estrogen-hydroxylating enzymes. The liver is a key site of glutathione conjugation. |

| Syrian Golden Hamster | Liver, Kidney | The liver produces glutathione conjugates that are subsequently transported to and accumulate in the kidney. pjoes.com |

| ACI Rat | Mammary Gland | Formation and presence of 4-OHE₂-glutathione conjugates detected directly in the target tissue. nih.govnih.gov |

The use of these animal models provides crucial information on the systemic fate of 4-hydroxyestradiol and the formation of its glutathione conjugate, linking metabolic pathways to tissue-specific physiological and pathological outcomes.

Genetic and Epigenetic Factors Influencing 4 Hydroxyestradiol 2 Glutathione Metabolism

Polymorphisms in Genes Encoding Estrogen-Metabolizing Enzymes

Genetic variations in the genes encoding the primary enzymes responsible for estrogen metabolism can lead to significant inter-individual differences in the production and detoxification of catechol estrogens. These polymorphisms can alter enzyme activity, leading to shifts in the metabolic pathways and potentially influencing an individual's susceptibility to estrogen-related health risks.

Glutathione (B108866) S-transferase (GST) Gene Polymorphisms (e.g., GSTM1, GSTT1) and Their Functional Impact on Conjugation

Glutathione S-transferases (GSTs) are a superfamily of Phase II detoxification enzymes that play a crucial role in protecting cells from electrophilic compounds, including the reactive quinone derivatives of catechol estrogens. nih.govnih.gov The conjugation of these quinones with glutathione (GSH), a reaction catalyzed by GSTs, renders them more water-soluble and facilitates their excretion from the body. nih.gov Two of the most studied GST genes in this context are GSTM1 and GSTT1.

Polymorphisms in the GSTM1 and GSTT1 genes, specifically the "null" or deletion polymorphisms, result in a complete absence of the respective enzyme activity. nih.govmdpi.com Individuals who are homozygous for the GSTM1-null or GSTT1-null genotypes are unable to produce functional GSTM1 or GSTT1 enzymes, respectively. nih.govmdpi.com This deficiency significantly compromises the body's ability to detoxify catechol estrogen quinones through glutathione conjugation. grantome.com

The functional impact of these null polymorphisms is a reduced capacity to neutralize the reactive intermediates of 4-hydroxyestradiol (B23129). This can lead to an accumulation of catechol estrogen quinones, which are capable of forming DNA adducts and inducing oxidative stress, thereby increasing the risk of cellular damage. grantome.com Studies have shown that the absence of GSTM1 and GSTT1 enzymes impairs the detoxification of high levels of catechol estrogens, which can contribute to the initiation of tumors. grantome.com

| Gene | Polymorphism | Functional Impact on Conjugation of 4-Hydroxyestradiol Metabolites |

| GSTM1 | Null (deletion) | Complete loss of GSTM1 enzyme activity, leading to impaired glutathione conjugation of 4-hydroxyestradiol quinones. |

| GSTT1 | Null (deletion) | Complete loss of GSTT1 enzyme activity, resulting in a decreased capacity for the detoxification of catechol estrogen quinones via glutathione conjugation. |

Cytochrome P450 (CYP) Enzyme Gene Polymorphisms (e.g., CYP1B1) Affecting Catechol Estrogen Formation

The formation of 4-hydroxyestradiol from its parent estrogen, estradiol (B170435), is primarily catalyzed by the cytochrome P450 1B1 (CYP1B1) enzyme. mdpi.comnih.gov CYP1B1 is an extrahepatic P450 enzyme that is notably expressed in hormone-responsive tissues such as the breast and uterus. mdpi.com Genetic polymorphisms in the CYP1B1 gene can significantly alter the enzyme's activity, thereby influencing the rate of 4-hydroxyestradiol production.

One of the most extensively studied polymorphisms in CYP1B1 is the Val432Leu (rs1056836) polymorphism, which involves a change from valine to leucine (B10760876) at codon 432. nih.govresearchgate.net Research has shown that certain variants of the CYP1B1 gene can lead to an enzyme with altered catalytic efficiency for the 4-hydroxylation of estradiol. nih.gov For example, some studies suggest that the Leu allele is associated with increased estrogen catabolism and higher levels of 4-hydroxyestradiol formation. nih.govgrantome.com This enhanced enzymatic activity can result in a greater production of this potentially carcinogenic metabolite. nih.gov

Conversely, other allelic variants of CYP1B1 have been identified that may lead to a decrease in enzyme activity, thereby reducing the formation of 4-hydroxyestradiol. nih.gov The specific impact of different CYP1B1 polymorphisms on 4-hydroxyestradiol levels can vary, highlighting the complex relationship between genetic makeup and estrogen metabolism.

| Gene | Polymorphism | Functional Impact on Catechol Estrogen Formation |

| CYP1B1 | Val432Leu (rs1056836) | Alters the catalytic efficiency of the CYP1B1 enzyme. Some studies suggest the Leu allele leads to increased formation of 4-hydroxyestradiol. nih.govgrantome.com |

Catechol-O-methyltransferase (COMT) Gene Polymorphisms and Competition with Conjugation Pathways

Once 4-hydroxyestradiol is formed, it stands at a metabolic crossroads, facing two primary detoxification pathways: methylation by Catechol-O-methyltransferase (COMT) or conjugation with glutathione, the latter being a precursor step to the formation of 4-hydroxyestradiol-2-glutathione. grantome.comfrontiersin.org The COMT enzyme catalyzes the transfer of a methyl group to the catechol estrogen, rendering it less reactive. grantome.com This creates a direct competition with the glutathione conjugation pathway for the same substrate, 4-hydroxyestradiol.

A well-characterized and functionally significant polymorphism in the COMT gene is the Val158Met (rs4680) polymorphism. grantome.com This single nucleotide polymorphism results in a valine to methionine substitution at codon 158. The Met allele is associated with a thermolabile enzyme that has a 3- to 4-fold decrease in activity compared to the Val allele. grantome.com

Individuals with the low-activity COMT genotype (Met/Met) have a reduced capacity to methylate catechol estrogens. grantome.com This decreased methylation efficiency means that a larger proportion of 4-hydroxyestradiol may be available to be oxidized into reactive quinones or to be detoxified through the glutathione conjugation pathway. frontiersin.org Therefore, a low-activity COMT enzyme could potentially lead to an increased flux of 4-hydroxyestradiol towards the formation of this compound, assuming the GST enzymes are functional. This interplay underscores the importance of considering the combined effects of polymorphisms in both COMT and GST genes when evaluating the metabolic fate of 4-hydroxyestradiol.

| Gene | Polymorphism | Functional Impact on Competition with Conjugation Pathways |

| COMT | Val158Met (rs4680) | The Met/Met genotype results in a 3- to 4-fold decrease in COMT enzyme activity, leading to reduced methylation of 4-hydroxyestradiol. This increases the availability of 4-hydroxyestradiol for the competing glutathione conjugation pathway. grantome.com |

Epigenetic Regulation of Enzyme Expression and Activity Relevant to Conjugate Formation

Beyond the genetic code itself, epigenetic modifications play a critical role in regulating the expression of genes encoding estrogen-metabolizing enzymes. These modifications, which include DNA methylation and histone modifications, can alter gene expression without changing the underlying DNA sequence, thereby influencing the capacity for this compound formation.

DNA methylation, the addition of a methyl group to a cytosine base, particularly in CpG islands within promoter regions, is a common epigenetic mechanism for gene silencing. youtube.comkhanacademy.org Studies have shown that the expression of key estrogen-metabolizing enzymes can be regulated by the methylation status of their respective gene promoters.

For instance, hypermethylation of the promoter region of the CYP1B1 gene has been shown to silence its expression in certain cells. nih.gov This would lead to a decrease in the production of 4-hydroxyestradiol, the initial substrate for glutathione conjugation. Similarly, the methylation status of the COMT gene promoter has been linked to its expression levels and enzyme activity. nih.govnih.gov Increased methylation is generally associated with reduced gene expression.

The regulation of GST genes, such as GSTM1 and GSTT1, can also be influenced by epigenetic mechanisms. For example, studies on GSTP1, another member of the GST family, have demonstrated that promoter hypermethylation is a frequent event in some cancers, leading to the silencing of its expression. frontiersin.orglih.lu This suggests that similar epigenetic silencing of GSTM1 and GSTT1 could impair the glutathione conjugation pathway.

Furthermore, microRNAs (miRNAs), which are small non-coding RNAs, have emerged as key post-transcriptional regulators of gene expression. They can bind to the messenger RNA (mRNA) of target genes, leading to their degradation or translational repression. It has been shown that miR-27b can regulate the expression of CYP1B1, with an inverse correlation observed between miR-27b levels and CYP1B1 protein expression in breast cancer tissues. nih.gov This indicates that miRNAs can fine-tune the levels of estrogen-metabolizing enzymes, thereby impacting the entire metabolic cascade leading to the formation of this compound.

The interplay of these epigenetic modifications adds another layer of complexity to the regulation of estrogen metabolism. Environmental factors, diet, and lifestyle can influence these epigenetic patterns, potentially altering an individual's capacity to metabolize estrogens and form conjugates like this compound over their lifetime.

Emerging Research Directions

Development of Novel Analytical Methods for Trace Detection and Isomer Differentiation

The accurate and sensitive detection of 4-hydroxyestradiol-2-glutathione and its isomers is paramount for understanding its biological significance. The low concentrations of this conjugate in biological samples necessitate the development of highly sophisticated analytical methods.

Current strategies often involve a combination of extraction techniques followed by advanced analytical instrumentation. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to isolate and concentrate the analyte from complex matrices like serum, urine, and tissue. nih.govnih.gov For detection and quantification, high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (MS) has proven effective. oup.comnih.gov

A significant challenge lies in differentiating between the various isomers of glutathione (B108866) conjugates of estradiol (B170435). nih.gov Tandem mass spectrometry (MS/MS) techniques, including low-energy collisionally activated decomposition (CAD) in ion traps and triple quadrupoles, as well as high-energy CAD, have been instrumental in this regard. nih.gov These methods generate specific fragment ions that allow for the structural elucidation and differentiation of isomers. nih.gov For instance, fragmentation patterns can reveal whether the glutathione moiety is attached at the C-2 or C-4 position of the estrogen molecule. nih.gov

Future research is focused on enhancing the sensitivity and specificity of these methods. The development of novel derivatization agents to improve ionization efficiency and the use of ultra-high-performance liquid chromatography (UHPLC) for better separation are promising avenues. nih.govnih.gov Furthermore, the exploration of new sorbent materials for SPE could lead to more efficient and selective extraction of these trace-level conjugates. mdpi.com

Interactive Table: Analytical Techniques for Catechol Estrogen Conjugate Analysis

| Analytical Technique | Principle | Application in this compound Research | Key Advantages |

| HPLC-ECD | Separation by chromatography followed by detection of electroactive compounds. | Quantification of estrogen metabolites in biological samples. oup.comnih.gov | High sensitivity for electrochemically active molecules. |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the compound and its fragments. | Identification and quantification of specific isomers of glutathione conjugates. nih.govnih.gov | High specificity and structural elucidation capabilities. |

| Solid-Phase Extraction (SPE) | Analyte isolation and concentration from a liquid sample by partitioning onto a solid phase. | Pre-analytical sample clean-up and enrichment. nih.govnih.gov | High recovery and removal of interfering substances. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Historically used for estrogen analysis, often requiring derivatization. nih.gov | High resolution for volatile compounds. |

Comprehensive Elucidation of Reversible Conjugation Mechanisms and Their Biological Consequences

The conjugation of 4-hydroxyestradiol (B23129) with glutathione has traditionally been viewed as a detoxification pathway, neutralizing the reactive quinone intermediate of 4-OHE2. oup.comnih.gov This process is catalyzed by glutathione S-transferases (GSTs). mdpi.com However, emerging evidence suggests that this conjugation may be reversible, adding a new layer of complexity to its biological role. nih.govnih.gov

Studies have shown that the 4-OHE2-GSH conjugate can be a substrate for redox cycling, a process that generates reactive oxygen species (ROS). oup.comnih.gov This redox activity can lead to the depletion of cellular antioxidants like NADPH and GSH itself. nih.gov The regeneration of the parent compound, 4-OHE2, from its glutathione conjugate has been observed in the presence of reducing agents like NADPH. nih.gov This "reversible trapping" implies that the formation of the glutathione conjugate may not be a terminal detoxification step but rather a temporary sequestration of a hormonally active and potentially carcinogenic molecule. nih.govnih.gov

The biological consequences of this reversible conjugation are significant. The regenerated 4-OHE2 can re-engage with estrogen receptors, potentially leading to prolonged estrogenic signaling and contributing to the development of hormone-dependent cancers. nih.govnih.gov Furthermore, the ongoing redox cycling of the conjugate and its parent compound can contribute to a state of chronic oxidative stress, a known factor in carcinogenesis. nih.govnih.gov

Investigation of Downstream Cellular Signaling Cascades Initiated by Conjugate Metabolism

The metabolism of this compound can initiate a cascade of downstream cellular signaling events. The generation of reactive oxygen species during the redox cycling of the conjugate is a key trigger for these pathways. nih.govnih.gov

One of the critical pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. 4-OHE2 has been shown to transiently activate NF-κB, which can have both pro-survival and pro-inflammatory effects. nih.gov Similarly, the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival, can also be activated by 4-OHE2. nih.gov

Furthermore, the metabolism of catechol estrogens and their conjugates can influence the expression and activity of various enzymes involved in cellular defense and signaling. For instance, 4-OHE2 has been shown to induce the expression of heme oxygenase-1 (HO-1), a key enzyme in the antioxidant response, through the activation of the Nrf2 transcription factor. nih.gov The depletion of glutathione, a consequence of conjugate formation and redox cycling, can also impact signaling pathways that are regulated by the cellular redox state. nih.gov

Understanding these intricate signaling networks is crucial for deciphering the full spectrum of biological activities associated with this compound.

Exploration of this compound as a Research Biomarker for Oxidative Stress and Estrogen Metabolism Pathways

Given its direct link to both estrogen metabolism and oxidative processes, this compound is emerging as a promising research biomarker. Its levels in biological fluids and tissues could provide valuable insights into an individual's metabolic phenotype and susceptibility to certain diseases.

Biomarker for Oxidative Stress: The formation of the 4-OHE2-GSH conjugate is a direct consequence of the oxidative metabolism of estradiol and the subsequent generation of a reactive quinone. oup.comwikipedia.org Therefore, elevated levels of this conjugate could serve as an indicator of increased oxidative stress within the estrogen metabolism pathway. The ratio of reduced to oxidized glutathione (GSH/GSSG) is a well-established marker of cellular redox status, and the formation of the 4-OHE2-GSH conjugate directly impacts this ratio. wjgnet.com

Biomarker for Estrogen Metabolism Pathways: The balance between the different pathways of estrogen metabolism is critical for maintaining hormonal homeostasis. An increased formation of 4-hydroxyestrogens, and consequently their glutathione conjugates, relative to the less harmful 2-hydroxyestrogens, has been associated with a higher risk of breast cancer. oup.com Therefore, measuring the levels of this compound, in conjunction with other estrogen metabolites, could help to assess an individual's metabolic profile and potential risk. oup.com Studies have shown that in breast carcinoma tissues, the levels of 4-catechol estrogens and their glutathione conjugates are significantly higher compared to control tissues. oup.com

Interactive Table: Potential Biomarker Applications of this compound

| Biomarker Application | Rationale | Potential Clinical Significance |

| Oxidative Stress | Formation is a direct result of oxidative estrogen metabolism and impacts the cellular GSH/GSSG ratio. oup.comwikipedia.orgwjgnet.com | Assessing the level of oxidative damage related to estrogen metabolism. |

| Estrogen Metabolism | Reflects the activity of the 4-hydroxylation pathway, which is linked to increased cancer risk. oup.com | Identifying individuals with a high-risk estrogen metabolic phenotype. |

Further research is needed to validate the clinical utility of this compound as a biomarker. This will involve large-scale population studies to establish reference ranges and to correlate its levels with disease outcomes. The development of robust and cost-effective analytical methods will be crucial for the widespread application of this promising biomarker in a clinical setting.

Q & A

Basic Research Questions

Q. What experimental precautions are critical when handling 4-Hydroxyestradiol-2-glutathione due to its acute toxicity and irritant properties?

- Methodological Answer : Use NIOSH-approved P95 respirators or EU-compliant P1 filters to avoid inhalation of aerosols . Wear chemically resistant gloves (e.g., nitrile) and full-body protection to prevent skin contact, as the compound is classified for skin irritation (H315) and eye damage (H319) . Store at -10°C in airtight containers to prevent decomposition .

Q. How can researchers validate the purity and stability of this compound under laboratory conditions?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to monitor degradation products, especially given its decomposition temperature (>190°C) . Stability testing should include accelerated aging studies under varying humidity and temperature, as physical/chemical property data (e.g., pH, log Pow) are unavailable .

Q. What are the primary analytical challenges in detecting this compound in biological matrices?

- Methodological Answer : Employ LC-MS/MS with deuterated internal standards (e.g., glutathione-d3) to account for matrix effects and improve quantification accuracy . Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities, particularly with hydroxyl and glutathione moieties .

Advanced Research Questions

Q. How can conflicting data on the compound’s respiratory toxicity (H335) be resolved across studies?